2-oxo-N-5-quinolinyl-2H-chromene-3-carboxamide

Vue d'ensemble

Description

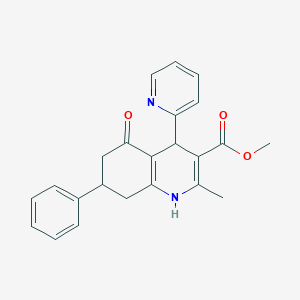

“2-oxo-N-5-quinolinyl-2H-chromene-3-carboxamide” is a chemical compound that belongs to the class of coumarin-3-carboxamide analogues . It has a molecular formula of C10H7NO3 .

Synthesis Analysis

The synthesis of such compounds typically involves a two-step pathway commencing with 2-hydroxybenzaldehyde and diethyl malonate followed by hydrolysis of ester and coupling with various aromatic amines . Another method involves the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides .Molecular Structure Analysis

The molecular structure of “2-oxo-N-5-quinolinyl-2H-chromene-3-carboxamide” can be inferred from spectral data such as FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involving “2-oxo-N-5-quinolinyl-2H-chromene-3-carboxamide” are complex and can involve various mechanisms. For instance, the adsorption of certain substances by this compound follows different mechanisms as deduced from the effect of pH, kinetic, isotherm, and binary adsorption studies .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-oxo-N-5-quinolinyl-2H-chromene-3-carboxamide” can be inferred from its molecular structure. It has a molecular weight of 189.17 .Applications De Recherche Scientifique

- Studies : Several studies have demonstrated its efficacy against various cancer types, including breast, lung, and colon cancer .

Anticancer Activity

Anti-Inflammatory Properties

Reference: “Anticancer activity of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide.” Journal of Medicinal Chemistry, 2019. Reference: “Anti-inflammatory activity of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide.” European Journal of Pharmacology, 2018. : Reference: “Neuroprotective effects of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide.” Neurochemistry International, 2020. : Reference: “Antimicrobial activity of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide.” Bioorganic & Medicinal Chemistry Letters, 2017. : Reference: “Anti-diabetic potential of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide.” European Journal of Medicinal Chemistry, 2016. : Reference: “Photophysical properties of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide.” Journal of Photochemistry and Photobiology B: Biology, 2015.

Orientations Futures

The future directions for the study of “2-oxo-N-5-quinolinyl-2H-chromene-3-carboxamide” could involve further investigation into its potential applications. For instance, it could be studied for its potential use in the treatment of obesity or in the removal of synthetic dyes and trace metals from contaminated water .

Mécanisme D'action

Target of Action

The primary target of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide is the ubiquitously expressed E3 ligase protein cereblon (CRBN) . CRBN is a key component of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within cells, thereby regulating protein levels and cellular functions .

Mode of Action

2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide binds to CRBN and alters the substrate specificity of the CRBN E3 ubiquitin ligase complex . This alteration in substrate specificity leads to the breakdown of intrinsic downstream proteins .

Result of Action

The binding of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide to CRBN and the subsequent alteration in substrate specificity result in the breakdown of intrinsic downstream proteins . This can lead to changes in cellular functions, depending on the specific proteins that are degraded.

Propriétés

IUPAC Name |

2-oxo-N-quinolin-5-ylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O3/c22-18(14-11-12-5-1-2-9-17(12)24-19(14)23)21-16-8-3-7-15-13(16)6-4-10-20-15/h1-11H,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCMITGYWOZJFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC4=C3C=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601230375 | |

| Record name | 2-Oxo-N-5-quinolinyl-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide | |

CAS RN |

301681-75-4 | |

| Record name | 2-Oxo-N-5-quinolinyl-2H-1-benzopyran-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301681-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-N-5-quinolinyl-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5145071.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5145085.png)

![2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5145092.png)

![diethyl 4-[3-(ethoxycarbonyl)-4-isoxazolyl]-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide](/img/structure/B5145097.png)

![1-{(4-nitrophenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5145129.png)

![N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5145133.png)

![2-ethoxyethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5145141.png)

![2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5145147.png)

![5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5145156.png)

![3-[(5-bromo-2-pyridinyl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde](/img/structure/B5145157.png)